molecular formula C26H20F3N5O3S B2616628 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 902593-66-2

2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Numéro de catalogue: B2616628
Numéro CAS: 902593-66-2
Poids moléculaire: 539.53
Clé InChI: SFUVYPWIOJJFRO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the [1,2,4]triazolo[1,5-c]quinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:

  • 2-Phenyl substituent: Provides steric bulk and π-π stacking capabilities.
  • Sulfanyl acetamide linker: Bridges the triazoloquinazoline core to the 3-(trifluoromethyl)phenyl group, a moiety known for metabolic stability and hydrophobic interactions.

The trifluoromethyl (-CF₃) group on the phenyl ring is critical for its electron-withdrawing properties, which may enhance receptor binding and resistance to oxidative degradation.

Propriétés

IUPAC Name

2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F3N5O3S/c1-36-20-12-18-19(13-21(20)37-2)31-25(34-24(18)32-23(33-34)15-7-4-3-5-8-15)38-14-22(35)30-17-10-6-9-16(11-17)26(27,28)29/h3-13H,14H2,1-2H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUVYPWIOJJFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is the Biginelli-like multicomponent reaction, which allows for the regioselective synthesis of triazoloquinazoline derivatives . This method involves the condensation of appropriate aldehydes, urea, and β-keto esters under acidic conditions to form the triazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .

Mécanisme D'action

The mechanism of action of 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Key Differences :

Feature Target Compound Analog from
Acetamide Substituent 3-(Trifluoromethyl)phenyl 3-Chloro-4-methoxyphenyl
Electronic Effects Strong electron-withdrawing (-CF₃) Moderate electron-withdrawing (Cl) + donating (OCH₃)
Hydrophobicity Higher (logP likely elevated) Lower due to polar methoxy group
Potential Applications Enhanced metabolic stability Possible solubility advantages from OCH₃

The 3-(trifluoromethyl)phenyl group in the target compound likely improves membrane permeability and target binding compared to the chloro-methoxy analog, which may prioritize solubility .

Functional Group Analog: N-(2,6-Difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide (Flumetsulam)

Flumetsulam, a triazolopyrimidine sulfonamide herbicide, shares the triazole core but differs in:

  • Heterocycle : Pyrimidine vs. quinazoline.
  • Substituents : Difluorophenyl and sulfonamide vs. trifluoromethylphenyl and sulfanyl acetamide.
  • Activity : Flumetsulam inhibits acetolactate synthase (ALS), while the target compound’s mechanism remains unconfirmed but may involve kinase or protease inhibition .

Physicochemical and Pharmacokinetic Trends

Table 1: Substituent Impact on Properties

Substituent Effect on logP Metabolic Stability Target Affinity
3-(Trifluoromethyl)phenyl ↑↑ ↑↑ ↑↑ (hydrophobic pockets)
3-Chloro-4-methoxyphenyl Moderate
Difluorophenyl (Flumetsulam) Moderate ALS-specific
  • Trifluoromethyl groups : Increase lipophilicity and resistance to cytochrome P450 enzymes, favoring prolonged half-life.
  • Methoxy groups : Improve aqueous solubility but may reduce blood-brain barrier penetration.

Activité Biologique

The compound 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule notable for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships.

Chemical Structure and Properties

This compound features a triazoloquinazoline core, which is known for diverse biological activities. The structural components include:

  • Triazoloquinazoline core : Associated with kinase inhibition.
  • Methoxy and sulfanyl groups : Enhance chemical reactivity and biological interactions.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds similar to 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide against several human cancer cell lines. The following table summarizes the findings from cytotoxicity evaluations:

Compound Cell Line IC50 (μM)
Compound 9HCT-116 (Colorectal)17.35
Compound 7HCT-116 (Colorectal)27.05
Compound 9HePG-2 (Hepatocellular)29.47
Compound 7HePG-2 (Hepatocellular)39.41

These results indicate moderate cytotoxic activity against colorectal carcinoma and hepatocellular carcinoma cell lines .

The mechanism of action for compounds within this class often involves:

  • Inhibition of Kinases : The triazoloquinazoline scaffold has been linked to the inhibition of various kinases involved in cancer progression.
  • Cell Cycle Arrest : Certain derivatives have shown the ability to induce G2/M phase arrest in cancer cells, leading to apoptosis .

Case Studies

In a recent study published in the Asian Journal of Pharmaceutical Sciences, researchers synthesized a series of triazoloquinazoline derivatives and assessed their anticancer activities. Among these, compounds demonstrated significant inhibitory effects on the growth of cancer cells, suggesting that structural modifications can enhance biological efficacy .

Structure-Activity Relationship (SAR)

The biological activity of triazoloquinazolines can be influenced by:

  • Substituent Variations : The presence of methoxy or trifluoromethyl groups can enhance potency.
  • Core Structure Modifications : Alterations in the quinazoline core can lead to different biological profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.